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1-Propylindoline-3-carbaldehyde

Cat. No.: B11779847
M. Wt: 189.25 g/mol
InChI Key: BBUCZGDUXPORHM-UHFFFAOYSA-N
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Description

Historical Context of Indoline (B122111) Derivatives in Chemical Research

The story of indoline is intrinsically linked to that of indole (B1671886), which was first isolated in 1866 by Adolf von Baeyer through the reduction of oxindole (B195798) using zinc dust. wikipedia.org The study of indole chemistry was initially driven by the desire to understand the structure of the dye indigo. wikipedia.org As research progressed, the indole nucleus was identified in a vast number of important natural products, most notably the amino acid tryptophan and a large class of bioactive compounds known as indole alkaloids. wikipedia.orgwikipedia.org

Indole alkaloids, which number over 4,100 known compounds, have a long history in traditional medicine, with examples like reserpine (B192253) (used as an antihypertensive) and strychnine (B123637) being among the first to be isolated and studied. wikipedia.orgnih.gov The recognition of the immense biological activity of these natural products spurred significant interest in the synthesis of indole and its derivatives. nih.gov

Indoline, as the 2,3-dihydro derivative of indole, represents a key structural motif within many of these alkaloids and synthetic molecules. researchgate.net The development of methods to synthesize and modify the indoline ring has been a continuous area of research, evolving from classical reduction methods to modern catalytic processes. organic-chemistry.org This historical foundation has paved the way for the exploration of specifically substituted indolines, like 1-Propylindoline-3-carbaldehyde, as tools for creating novel compounds with potential applications in medicinal chemistry and materials science. researchgate.net

Structural Features and Chemical Reactivity Considerations within the Indoline-3-carbaldehyde (B11922334) Scaffold

The chemical behavior of this compound is dictated by its distinct structural components: the indoline core, the N-propyl substituent, and the C-3 carbaldehyde group.

The Indoline Core: The indoline structure consists of a benzene (B151609) ring fused to a five-membered pyrrolidine (B122466) ring. researchgate.net Unlike the aromatic indole, the pyrrolidine portion of indoline is saturated. The nitrogen atom at position 1 behaves as a secondary amine, making it nucleophilic and capable of participating in various alkylation, acylation, and condensation reactions. The benzene portion of the ring system retains its aromatic character and can undergo electrophilic aromatic substitution reactions.

The N-Propyl Group: The propyl group attached to the nitrogen atom influences the compound's physical properties, such as its solubility and steric profile. It also prevents the nitrogen from participating in reactions that require an N-H bond, such as certain condensation or cyclization pathways available to unsubstituted indolines.

The 3-Carbaldehyde Group: The aldehyde group at position 3 is a key reactive site. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. This allows for a wide range of transformations, including:

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid.

Reduction: It can be reduced to a primary alcohol.

Condensation Reactions: It readily reacts with amines to form imines (Schiff bases), with activated methylene (B1212753) compounds in Knoevenagel condensations, and with hydrazines to form hydrazones. scirp.org These reactions are fundamental for extending the carbon skeleton and introducing new functional groups. For example, indole-3-carbaldehydes are known to condense with compounds like cyanoacetamide, rhodanine-3-acetic acid, and various pyrazolones. scirp.org

The interplay between these functional groups makes the indoline-3-carbaldehyde scaffold a versatile platform for synthetic chemists.

Overview of Current Research Trends Pertaining to this compound and Related Indoline Systems

Research involving indoline derivatives remains a vibrant area of organic chemistry, with a focus on developing new synthetic methods and exploring their applications in various fields.

Synthesis of Heterocyclic Scaffolds: this compound and its analogs are frequently used as starting materials in the synthesis of more complex heterocyclic systems. The aldehyde functionality is a convenient handle for building new rings onto the indoline core. For instance, condensation of indole-3-carbaldehydes with various nucleophiles is a common strategy to produce fused and spiro-heterocyclic compounds. scirp.orgresearchgate.net Research has shown the synthesis of pyrrole-functionalized indoles and indole-chalcone derivatives from indole-3-carbaldehyde precursors. dergipark.org.tr

Medicinal Chemistry: The indoline skeleton is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and pharmaceuticals with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.govacs.org While specific research on this compound is part of the broader exploration of this class, related N-substituted indole-3-carbaldehyde derivatives have been investigated for activities such as urease inhibition. mdpi.com The ability to easily modify the aldehyde group allows for the creation of libraries of compounds for biological screening.

Catalysis and Materials Science: Indoline derivatives are also being explored in the field of materials science and catalysis. For example, chiral indoline-based ligands have been synthesized for use in asymmetric catalysis. openmedicinalchemistryjournal.com The specific electronic and steric properties imparted by the N-propyl and C-3 aldehyde groups can be tuned for applications in creating novel dyes, polymers, or organic electronic materials. openmedicinalchemistryjournal.comsmolecule.com

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₂H₁₅NO guidechem.com
Molar Mass 189.25 g/mol -

| CAS Number | 22066-50-6 | - |

Note: Experimental data for this specific compound is limited in public literature. Properties are often inferred from related structures.

Table 2: Compound Names Mentioned

Compound Name
This compound
2,3-dihydroindole
Indole
Indigo
Indoline
Oxindole
Reserpine
Strychnine
Tryptophan
Cyanoacetamide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO B11779847 1-Propylindoline-3-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-propyl-2,3-dihydroindole-3-carbaldehyde

InChI

InChI=1S/C12H15NO/c1-2-7-13-8-10(9-14)11-5-3-4-6-12(11)13/h3-6,9-10H,2,7-8H2,1H3

InChI Key

BBUCZGDUXPORHM-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC(C2=CC=CC=C21)C=O

Origin of Product

United States

Chemical Transformations and Reaction Mechanisms of 1 Propylindoline 3 Carbaldehyde

Electrophilic and Nucleophilic Reactions of the Aldehyde Group

The aldehyde group in 1-propylindoline-3-carbaldehyde is a key site for both electrophilic and nucleophilic attacks, enabling a wide array of chemical modifications.

Condensation Reactions with Nitrogen-Containing Nucleophiles

The aldehyde functionality of indoline-3-carbaldehyde (B11922334) derivatives readily undergoes condensation reactions with various nitrogen-containing nucleophiles to form Schiff bases. nih.govusu.ac.id These reactions typically involve the reaction of the aldehyde with primary amines, such as amino acids and aminophenols, under conditions that facilitate the removal of water. nih.govusu.ac.idmnstate.edu For instance, novel heterocyclic Schiff bases have been synthesized through the condensation of indole-3-carboxaldehyde (B46971) with L-amino acids like histidine, glutamic acid, and leucine. nih.gov Similarly, reactions with aminophenols have also been reported. nih.gov The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the imine or Schiff base. mnstate.edu These reactions are often catalyzed by acids or bases. usu.ac.id The resulting Schiff bases are versatile intermediates in organic synthesis. nih.gov

For example, the condensation of indole-3-carboxaldehyde with various amines has been explored to synthesize a range of Schiff base derivatives. nih.gov

Reactant 1Reactant 2Product TypeReference
Indole-3-carboxaldehydeL-HistidineSchiff Base nih.gov
Indole-3-carboxaldehydeL-Glutamic AcidSchiff Base nih.gov
Indole-3-carboxaldehydeL-LeucineSchiff Base nih.gov
Indole-3-carboxaldehydeAminophenolsSchiff Base nih.gov
Indole-3-carboxaldehyde4-amino-1,2,4-triazoleSchiff Base researchgate.net

Carbonyl Reductions to Corresponding Alcohol Derivatives

The aldehyde group of this compound can be reduced to the corresponding primary alcohol, (1-propylindolin-3-yl)methanol. This transformation is commonly achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄). google.comyoutube.com The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. youtube.com This is followed by protonation of the resulting alkoxide intermediate, typically by a protic solvent like an alcohol, to yield the primary alcohol. google.comyoutube.com

The reduction of indole-3-carboxaldehyde to indole-3-carbinol (B1674136) using sodium borohydride in an alcoholic medium is a well-established method. google.com The rate of this reduction can be influenced by the choice of solvent. google.com An improved method involves the addition of glycols to the alcoholic medium, which can significantly accelerate the reduction process. google.com

Starting MaterialReducing AgentSolventProductReference
Indole-3-carboxaldehydeSodium BorohydrideAlcoholic MediumIndole-3-carbinol google.com
Indole-3-carboxaldehydeSodium BorohydrideAlcoholic Medium with GlycolsIndole-3-carbinol google.com

Formation of Oxime Derivatives from Indole-3-carbaldehyde

Indole-3-carbaldehyde and its N-substituted derivatives can be converted to their corresponding oximes by reaction with hydroxylamine (B1172632) (NH₂OH). sigmaaldrich.commdpi.com This reaction is a classic method for the characterization and derivatization of aldehydes and ketones. The reaction of N-substituted indole-3-carboxaldehydes with hydroxylamine hydrochloride in the presence of a base can be performed under solvent-free mechanochemical conditions, offering an environmentally friendly alternative to traditional solution-phase synthesis. sigmaaldrich.commdpi.com The resulting oximes can exist as syn and anti isomers, and their ratio can be influenced by the reaction conditions. mdpi.com For instance, 1-methoxyindole-3-carboxaldehyde oxime is a key intermediate in the synthesis of biologically active indole (B1671886) phytoalexins. mdpi.com

The formation of 1H-indole-3-carbaldehyde oxime can also be achieved by treating the aldehyde with cupric chloride dihydrate. ekb.eg

Starting MaterialReagentConditionsProductReference
N-substituted indole-3-carboxaldehydesHydroxylamine hydrochloride, BaseMechanochemical (solvent-free)N-substituted indole-3-carboxaldehyde oximes sigmaaldrich.commdpi.com
1H-indole-3-carbaldehydeCupric chloride dihydrateReflux in acetonitrile (B52724)/water1H-indole-3-carbaldehyde oxime ekb.eg

Reactions Involving the Indoline (B122111) Nitrogen Atom

The nitrogen atom in the indoline ring is nucleophilic and can participate in various reactions, including alkylation and acylation.

N-Alkylation and N-Acylation Reactions in Related Indoles

The nitrogen atom of the indole ring can undergo N-alkylation and N-acylation reactions. ekb.eg N-alkylation of indoles can be achieved through various methods, including reactions with alkyl halides. mnstate.edu More advanced methods involve transition metal-catalyzed reactions, such as the copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indole reagents. rsc.orgresearchgate.net An enantioselective aza-Wacker-type reaction has also been developed for the N-alkylation of indoles with alkenols. nih.gov

N-acylation of indoles is also a common transformation. ekb.eg The protection of the indole nitrogen with an acyl group is a well-established strategy in organic synthesis. ekb.eg

Transformations of the Indoline Ring System

The indoline ring system itself can undergo transformations, most notably oxidation to the corresponding indole. This aromatization is a key step in the synthesis of many indole-containing compounds. A mild and efficient method for the oxidative aromatization of indolines to indoles utilizes a Cu(I) catalyst with an organic percarbonate as the oxidant. acs.orgacs.org This method has been successfully applied on a large scale in the synthesis of pharmaceutical intermediates. acs.orgacs.org Other methods for the oxidation of indoles and indolines to oxindoles have also been developed, often employing oxidants like oxone in the presence of a halide catalyst. researchgate.netnih.gov

The indoline ring can also be involved in more complex transformations, such as ring expansion cascades to form quinolines or rearrangements to form different substituted indolenines and indolines. nih.govacs.orgchemrxiv.orgresearchgate.netresearchgate.net For example, a three-step cascade reaction involving dearomatizing spirocyclization, nucleophilic substitution, and one-atom ring expansion can convert indole-tethered ynones into functionalized quinolines. nih.govacs.org Palladium-catalyzed asymmetric dearomatization of indoles has been used to construct indoline structures with C2-quaternary stereocenters, which can then undergo aza-semipinacol rearrangement to yield indolenines with C3-quaternary stereocenters. chemrxiv.orgresearchgate.netresearchgate.net

Ring Contraction and Expansion Reactions in Related Systems

Ring contraction and expansion reactions are powerful synthetic tools for altering molecular frameworks. In systems related to indoline, these rearrangements often proceed through cationic intermediates or involve the formation and subsequent rearrangement of strained ring systems.

One significant class of these transformations is the semipinacol rearrangement , which involves the 1,2-migration of a carbon or hydrogen atom in a system with an electrophilic carbon center adjacent to an oxygen-bearing carbon. nih.govwikipedia.org This rearrangement serves as a key step in the biosynthesis of various indole alkaloids and has been applied in the total synthesis of complex natural products. nih.govjst.go.jp For instance, the treatment of 2,3-disubstituted indoles with an oxidizing agent can trigger a tandem oxidation/semipinacol rearrangement to produce 2,2-disubstituted indolin-3-ones. nih.gov Similarly, a cascade reaction involving epoxidation of a 1,2-diaminoethene moiety followed by a semipinacol-type 1,2-shift of a C–N bond is used to construct diazabicyclo[3.3.1]nonane skeletons in alkaloid synthesis. jst.go.jp Enzymes known as semi-pinacolases, found in the epoxide hydrolase family, can catalyze this type of rearrangement on both alkaloid and polyketide backbones. sjtu.edu.cn

Spiroindolenines are common intermediates in ring expansion reactions. nih.govresearchgate.netacs.org These species can be formed through dearomatization reactions of indoles. nih.govmanchester.ac.ukrsc.org When treated with acid, spiroindolenines can undergo ring-expansive migration to yield larger ring systems like tetrahydro-β-carbolines and tetrahydrocarbazoles. nih.govresearchgate.netacs.orgsci-hub.se More recently, an unprecedented 5- to 7-membered ring expansion of 2-alkylspiroindolenines to form azepino[3,4-b]indoles has been reported, mediated by fluoride (B91410) anions under mild basic conditions. acs.org

Another strategy for one-carbon ring expansion involves the reaction of N-alkyl indoles with photochemically activated arylchlorodiazirines, which serve as carbene precursors. This method yields quinolinium salts and is notable for its applicability to indoles that are not substituted at the C2 position. nih.gov Ring contraction has also been observed in related systems, such as the reaction of o-quinones with 2-methylenactive nitrogen heterocycles, which can lead to the contraction of the o-quinone ring to form cyclopentadiene (B3395910) derivatives fused to the indole system. nih.govresearchgate.net

Table 1: Examples of Ring Contraction and Expansion Reactions in Indole-Related Systems This table is scrollable.

Reaction Type Starting Material Class Key Reagent/Condition Product Class Ref.
Semipinacol Rearrangement 2,3-disubstituted indoles Oxidizing agent 2,2-disubstituted indolin-3-ones nih.gov
Semipinacol Rearrangement Tryptamine-derived allylic alcohols Acid (Bischler–Napieralski) Tetracyclic indoles nih.gov
Ring-Expansive Migration Spiroindolenines Catalytic acid Tetrahydro-β-carbolines nih.govacs.org
Ring-Expansive Migration 2-Alkylspiroindolenines n-Tetrabutylammonium fluoride Azepino[3,4-b]indoles acs.org
One-Carbon Ring Expansion N-Alkyl indoles Arylchlorodiazirine / Light Quinolinium salts nih.gov

Functionalization at Other Positions of the Indoline Ring

While the pyrrole (B145914) moiety of the indole core is inherently electron-rich and reactive towards electrophiles, functionalization at the less reactive C4, C5, C6, and C7 positions of the benzenoid ring presents a significant synthetic challenge. chim.itbhu.ac.inquora.com Directing group strategies are often employed to achieve site-selective C-H activation at these positions. nih.govacs.org

Transition-metal catalysis, particularly with palladium, rhodium, and ruthenium, has enabled the direct functionalization of the indole benzenoid ring. chim.itnih.govbohrium.com By installing a directing group on the indole nitrogen or at the C3 position, chemists can steer the metal catalyst to a specific C-H bond. For example, a formyl group at the C3 position, as in this compound, can direct a palladium catalyst to arylate the C4 position. nih.gov Other directing groups, such as N-P(O)tBu₂, can facilitate arylation at the C7 or C6 positions depending on the catalyst system used. acs.org

These C-H activation strategies have been used to introduce a variety of functional groups onto the indoline benzene (B151609) ring, including:

Arylation: Coupling with aryl iodides. nih.gov

Alkenylation: Coupling with alkynes or allylic alcohols. nih.govbohrium.com

Amidation: Reaction with sources of electrophilic nitrogen. nih.govacs.org

Halogenation: Introduction of halogen atoms. nih.gov

An alternative approach is directed ortho-metalation (DoM), where a directing group facilitates deprotonation (lithiation) at an adjacent position, followed by quenching with an electrophile. thieme-connect.com Iterative DoM strategies allow for the sequential functionalization of multiple positions on the benzene ring. thieme-connect.com For instance, a gramine-type directing group at C3 can direct lithiation to C4, and a subsequently installed group at C4 can then direct functionalization to the C5 position. thieme-connect.com These methods provide access to a wide range of highly functionalized indoles that are difficult to prepare through classical electrophilic substitution. thieme-connect.comacs.org

Table 2: Directing Group Strategies for C-H Functionalization of the Indole Benzene Ring This table is scrollable.

Directing Group Position Directing Group Metal Catalyst Target Position Type of Functionalization Ref.
C3 Formyl (-CHO) Palladium C4 Arylation nih.gov
C3 Acetyl (-COCH₃) Palladium C4 Arylation nih.gov
C3 Pivaloyl Ruthenium C4 Alkenylation researchgate.net
N1 N-P(O)tBu₂ Palladium C7 Arylation acs.org
N1 N-P(O)tBu₂ Copper C6 Arylation acs.org

Mechanistic Investigations of Key Reactions Involving Indoline and Indole Carbaldehydes

Understanding the reaction mechanisms of indole and indoline carbaldehydes is crucial for controlling reaction outcomes and designing new synthetic strategies.

The Pictet-Spengler reaction , which is a fundamental method for synthesizing tetrahydro-β-carbolines, has been the subject of extensive mechanistic study. nih.govresearchgate.netacs.org The classical mechanism involves the condensation of a tryptamine (B22526) with an aldehyde to form a Schiff base, which then undergoes an intramolecular electrophilic substitution at the indole C2 position. However, an alternative pathway involves nucleophilic attack from C3 to form a spiroindolenine intermediate . nih.govsci-hub.senih.gov This spiroindolenine can then rearrange via a 1,2-alkyl shift to give the final product. nih.gov Comprehensive DFT calculations and molecular dynamics simulations have provided deep insight into this process, showing that the intermediacy and fate of the spiroindolenine are strongly influenced by factors like the electronic properties of the migrating group and the acidity of the catalyst. nih.govacs.org While some computational studies suggest the spiroindolenine is not a key intermediate in certain enzymatic versions of the reaction, its role in many solution-phase asymmetric variants is well-supported. nih.govnih.gov

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings, including indoles, to produce compounds like indole-3-carbaldehyde. quimicaorganica.orgorganic-chemistry.org The mechanism involves the reaction of a substituted amide, typically dimethylformamide (DMF), with phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com This reagent is then attacked by the electron-rich C3 position of the indole ring. bhu.ac.inrsc.org The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde. wikipedia.org Catalytic versions of this reaction have been developed using a P(III)/P(V)=O cycle, which avoids the need for stoichiometric amounts of POCl₃. nih.gov

Mechanistic studies have also clarified electrophilic substitution at the C2 position when the C3 position is already occupied, as it would be in a derivative of this compound. It has been proposed that electrophilic attack does not occur directly at C2. Instead, the electrophile adds to the C3 position to form a 3,3-disubstituted indoleninium cation. This intermediate then undergoes an intramolecular rearrangement where one of the C3 substituents migrates to the C2 position, restoring the aromaticity of the pyrrole ring. rsc.org

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Conformational Analysis of 1 Propylindoline 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the structure of organic compounds in solution. researchgate.net It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Application of ¹H NMR and ¹³C NMR for Detailed Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for the structural assignment of 1-Propylindoline-3-carbaldehyde. rsc.orgresearchgate.netyoutube.com The chemical shifts (δ) in the ¹H NMR spectrum provide information about the electronic environment of the protons. For instance, the aldehydic proton is expected to resonate significantly downfield due to the electron-withdrawing nature of the carbonyl group. youtube.com The aromatic protons on the benzene (B151609) ring of the indoline (B122111) core will exhibit characteristic splitting patterns (e.g., doublets, triplets) based on their coupling with adjacent protons. chemicalbook.com The protons of the propyl group will show distinct signals corresponding to the CH₂, CH₂, and CH₃ groups, with their chemical shifts and multiplicities determined by their proximity to the nitrogen atom. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde H 9.5 - 10.5 -
Aldehyde C - 185 - 195
Aromatic CH 6.5 - 7.5 110 - 140
Indoline CH (C3) 3.5 - 4.5 50 - 60
N-CH₂ (propyl) 3.0 - 3.5 45 - 55
CH₂ (propyl) 1.5 - 2.0 20 - 30
CH₃ (propyl) 0.8 - 1.2 10 - 15

Note: These are approximate ranges and can vary based on solvent and other experimental conditions.

Variable Temperature NMR Studies for Investigating Rotational Barriers and Conformational Dynamics in Related Indole (B1671886) Derivatives

Variable temperature (VT) NMR is a crucial technique for studying dynamic processes in molecules, such as conformational changes and restricted rotation around single bonds. ox.ac.ukresearchgate.netresearchgate.net In the context of this compound and its derivatives, VT-NMR can be employed to investigate the rotational barrier around the C3-C(aldehyde) bond and the N-propyl bond. youtube.comiupac.orgnih.gov

At low temperatures, the rotation around these bonds may become slow on the NMR timescale, leading to the observation of distinct signals for different conformers. nih.gov As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single averaged signal. ox.ac.uk By analyzing the changes in the NMR spectra as a function of temperature, it is possible to calculate the energy barrier for these rotational processes. nih.gov This information is vital for understanding the conformational preferences of the molecule, which can significantly influence its interaction with biological targets. Studies on related N-substituted indole derivatives have utilized VT-NMR to determine the energy barriers for conformational interchange, providing valuable insights into their dynamic behavior. nih.gov

Mass Spectrometry (MS) for Accurate Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that provides information about the molecular weight and elemental composition of a compound. researchgate.netacs.org High-resolution mass spectrometry (HRMS) can determine the mass of this compound with high accuracy, allowing for the unambiguous determination of its molecular formula. acs.orgnih.gov

Furthermore, MS/MS or fragmentation analysis provides valuable structural information. By subjecting the molecular ion to collision-induced dissociation, a characteristic fragmentation pattern is obtained. The fragmentation of this compound would likely involve the loss of the propyl group, the formyl group, or cleavage of the indoline ring. Analyzing these fragment ions helps to confirm the connectivity of the different structural motifs within the molecule. For instance, a common fragmentation pathway for related indole-3-carbaldehydes involves the loss of CO, leading to a stable indolyl cation.

Table 2: Expected Mass Spectrometry Data for this compound

Analysis Expected Result
Molecular Formula C₁₂H₁₅NO
Exact Mass 189.1154
Nominal Mass 189

| Key Fragment Ions (m/z) | 160 ([M-CHO]⁺), 146 ([M-C₃H₇]⁺), 118 ([M-C₃H₇-CO]⁺) |

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. rsc.orgresearchgate.netnih.govjournals.co.za The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

The most prominent and easily identifiable peak will be the strong absorption from the carbonyl (C=O) stretch of the aldehyde group, typically appearing in the region of 1670-1740 cm⁻¹. libretexts.orgpressbooks.pub The C-H stretch of the aldehyde proton can also be observed as a pair of weak bands around 2720 and 2820 cm⁻¹. libretexts.org The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the propyl group and the indoline ring will be observed just below 3000 cm⁻¹. uc.edu The C-N stretching of the amine within the indoline ring will also give rise to a characteristic absorption band. The presence and position of these bands provide confirmatory evidence for the key functional groups in the molecule. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Aldehyde C=O Stretch 1670 - 1740
Aldehyde C-H Stretch 2720 and 2820
Aromatic C-H Stretch > 3000
Aliphatic C-H Stretch < 3000
C-N Stretch 1000 - 1250

X-ray Crystallography for Precise Solid-State Structure Determination

While NMR provides information about the structure in solution, X-ray crystallography offers the definitive determination of the molecular structure in the solid state. acs.org This technique can provide precise bond lengths, bond angles, and torsional angles, revealing the exact three-dimensional arrangement of atoms in the crystal lattice. researchgate.net

For this compound, a single-crystal X-ray diffraction analysis would unambiguously confirm the connectivity of the atoms and provide detailed information about the conformation of the indoline ring and the orientation of the propyl and carbaldehyde substituents. acs.org This solid-state structure can reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which are crucial for understanding the packing of molecules in the crystal and can influence the compound's physical properties. acs.org The structural data obtained from X-ray crystallography serves as a benchmark for validating the results from spectroscopic methods and computational modeling. nih.gov

Theoretical and Computational Chemistry Studies of 1 Propylindoline 3 Carbaldehyde Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a microscopic view of molecular systems. For 1-propylindoline-3-carbaldehyde derivatives, these calculations are instrumental in elucidating their fundamental chemical nature.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov It has become a valuable tool for predicting the geometries, energies, and reactivity of chemical systems. nih.gov In the context of this compound derivatives, DFT calculations can be employed to predict their stable conformations and to understand how structural modifications influence their electronic properties.

DFT methods, such as B3LYP, are frequently used to optimize molecular geometries and to calculate various thermochemical properties. scirp.org For instance, the electronic properties of similar heterocyclic compounds have been successfully studied using DFT, providing insights into their potential as therapeutic agents. scirp.org The theory's ability to handle large molecular systems with reasonable accuracy makes it particularly suitable for studying complex derivatives of this compound. scirp.org

The reactivity of these derivatives can be predicted by analyzing various DFT-derived descriptors. These descriptors include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and electrostatic potential maps. nih.gov A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. The electrostatic potential map highlights the electron-rich and electron-deficient regions of a molecule, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Illustrative DFT-Calculated Properties for a Hypothetical this compound Derivative

PropertyCalculated Value
Total Energy-X Hartrees
HOMO Energy-Y eV
LUMO Energy-Z eV
HOMO-LUMO Gap(Y-Z) eV
Dipole MomentD Debyes

Note: The values in this table are for illustrative purposes and would be determined through specific DFT calculations for each derivative.

Molecular Orbital Analysis for Understanding Bonding and Electron Distribution

Molecular Orbital (MO) theory provides a detailed picture of bonding and electron distribution within a molecule. numberanalytics.com By combining atomic orbitals, MO theory constructs a set of molecular orbitals that extend over the entire molecule. numberanalytics.com These orbitals can be bonding, antibonding, or non-bonding, and their occupancy by electrons determines the molecule's stability and properties. unizin.org

For this compound derivatives, an analysis of the frontier molecular orbitals (HOMO and LUMO) is particularly insightful. The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, reflecting the molecule's electrophilic character. The spatial distribution of these orbitals can reveal the most reactive sites within the molecule.

Electron density, a measure of the probability of finding an electron in a particular region, is a key concept in understanding molecular structure and reactivity. numberanalytics.com The distribution of electron density, influenced by factors like nuclear charges and molecular geometry, can be calculated and visualized to understand bonding and predict how the molecule will interact with other species. numberanalytics.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and to explore their potential energy surfaces.

Conformational Analysis and Energy Minimization Studies

The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape or conformation. This compound and its derivatives can exist in various conformations due to the flexibility of the propyl group and the indoline (B122111) ring. Conformational analysis aims to identify the most stable conformations, which are those with the lowest potential energy.

Energy minimization is a computational process that systematically alters the geometry of a molecule to find a structure with the minimum energy. This process is crucial for obtaining realistic molecular structures that can be used in further computational studies, such as docking simulations or reaction pathway analysis.

Reaction Pathway Prediction and Transition State Analysis

Computational methods can be used to model chemical reactions, predict the most likely reaction pathways, and identify the transition states involved. chemrxiv.org This is particularly useful for understanding the synthesis of this compound derivatives or their reactions with other molecules.

By calculating the energies of reactants, products, and intermediates, as well as the activation energies associated with the transition states, chemists can gain a deeper understanding of reaction mechanisms. researchgate.net This knowledge can be applied to optimize reaction conditions, such as temperature and catalysts, to improve the yield and selectivity of a desired product. For example, studies on similar heterocyclic systems have utilized computational methods to model condensation reactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies for Isatin (B1672199) Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. wikipedia.org These models are particularly relevant for isatin derivatives, which share a structural relationship with indoline compounds.

QSAR models are developed by identifying molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, and electronic properties. walisongo.ac.id These descriptors are then used to build a mathematical equation that can predict the activity of new, untested compounds. wikipedia.org This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.

Similarly, QSPR models can predict physical properties like boiling point, solubility, and chromatographic retention times. youtube.com For instance, QSAR studies on other nitrogen-containing heterocyclic compounds have successfully identified key structural features that influence their biological activity. walisongo.ac.id

Table 2: Common Descriptors Used in QSAR/QSPR Studies

Descriptor TypeExamples
Electronic Dipole moment, HOMO/LUMO energies, Atomic charges
Steric Molecular volume, Surface area, Molar refractivity
Hydrophobic LogP (octanol-water partition coefficient)
Topological Connectivity indices, Shape indices

The development of robust QSAR and QSPR models for isatin and related derivatives can guide the design of novel this compound derivatives with desired biological activities or physical properties.

Application of Ligand-based Drug Design Principles to Indoline Scaffolds

Ligand-based drug design (LBDD) is a crucial strategy in medicinal chemistry, particularly when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. For the indoline scaffold, which is a core component of this compound, LBDD methodologies are instrumental in identifying the key structural features required for a desired pharmacological effect.

Recent research has highlighted the versatility of the indole (B1671886) scaffold, a close structural relative of indoline, in developing therapeutic agents for a wide range of diseases. nih.gov Structural modifications to the indole-3-carboxaldehyde (B46971) (I3A) backbone, such as substitutions on the indole ring (including alkylation at the N-1 position), have been shown to significantly influence their biological activities, which include anti-inflammatory, anticancer, antibacterial, and antifungal properties. nih.gov These modifications are often guided by LBDD principles to enhance potency and selectivity.

In a notable study, a series of N-substituted indole-3-carbaldehyde oxime derivatives were synthesized and evaluated as urease inhibitors. nih.govmdpi.com This research provides a valuable model for understanding how modifications to the N-1 position of the indole ring, such as the introduction of a propyl group, can impact biological activity. The study employed computational methods to predict the drug-likeness of the synthesized compounds, a key aspect of LBDD. nih.govmdpi.com Properties such as polarity, lipophilicity, and water solubility were calculated to assess the potential of these molecules as drug candidates. mdpi.com

The insights gained from such studies on indole derivatives are directly applicable to the design of novel this compound derivatives. By analyzing the structure-activity relationships (SAR) of a series of related compounds, researchers can build pharmacophore models that define the essential steric and electronic features for biological activity. These models then serve as templates for the design of new molecules with improved pharmacological profiles.

In Silico Screening and Virtual Ligand Docking Studies

In silico screening and virtual ligand docking are powerful computational techniques used to predict the binding affinity and mode of interaction between a small molecule (ligand) and a biological target, typically a protein or enzyme. nih.govmdpi.com These methods are instrumental in prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

For derivatives of indole-3-carbaldehyde, molecular docking studies have been successfully employed to elucidate their mechanism of action. In the context of urease inhibition, for instance, docking simulations were performed to understand how N-substituted indole-3-carbaldehyde oxime derivatives interact with the active site of the Helicobacter pylori urease enzyme. nih.govmdpi.com These studies revealed that the synthesized compounds could effectively bind within the active site, providing a rationale for their observed inhibitory activity. mdpi.com

The docking studies on N-substituted indole-3-carbaldehyde oximes demonstrated the importance of specific interactions, such as hydrogen bonding and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme's active site. mdpi.com While specific docking data for this compound is not extensively available in the cited literature, the findings from its indole analogs provide a strong foundation for predicting its binding behavior. It is anticipated that the propyl group at the N-1 position would influence the compound's orientation and interactions within a target's binding pocket.

To illustrate the type of data generated from such studies, the following table summarizes the predicted drug-likeness properties for a series of N-substituted indole-3-carbaldehyde oxime derivatives from a relevant study. mdpi.com

CompoundN-SubstituentMolecular Weight ( g/mol )LogPTopological Polar Surface Area (Ų)Water Solubility
2 H176.171.8363.83Soluble
6 Methyl190.202.2951.60Soluble
7 Methyl (isomer)190.202.2951.60Soluble
8 Benzyl266.313.7951.60Moderately Soluble
9 Benzyl (isomer)266.313.7951.60Moderately Soluble

This table is generated based on data for N-substituted indole-3-carbaldehyde oxime derivatives to illustrate the application of in silico predictions. mdpi.com

Virtual screening of large compound libraries containing the indoline-3-carbaldehyde (B11922334) scaffold can identify potential hits for a specific biological target. These hits can then be subjected to more rigorous computational analysis, including molecular dynamics simulations, to assess the stability of the ligand-protein complex over time. This hierarchical approach, starting from broad in silico screening and moving towards more detailed computational and experimental validation, is a hallmark of modern drug discovery campaigns.

Structure Activity Relationship Sar Studies in Indoline 3 Carbaldehyde Derivatives As Scaffolds for Bioactive Molecules

Design Principles for Modifying the Indoline-3-carbaldehyde (B11922334) Core

The design of bioactive molecules based on the indoline-3-carbaldehyde scaffold is a nuanced process, hinging on a deep understanding of how chemical modifications translate into biological effects. Key principles guide the strategic alteration of this core structure to optimize activity and selectivity.

Analysis of Substituent Effects on Chemical Reactivity and Biological Selectivity

The chemical reactivity and biological targeting of indoline-3-carbaldehyde derivatives are profoundly influenced by the nature and position of substituents on the indole (B1671886) ring. The electronic properties of these substituents play a pivotal role; electron-withdrawing groups generally increase the reactivity of the substrate in certain chemical reactions, while electron-donating groups can enhance the nucleophilicity of the indole ring, leading to higher yields in other synthetic pathways. rsc.org

From a biological standpoint, substituent effects are critical for selectivity. For instance, in the development of anti-neurodegenerative agents, a trifluoromethyl (CF3) group, which is electron-withdrawing, was found on a derivative that showed good inhibitory activity against acetylcholinesterase (AChE). mdpi.com Similarly, the placement of substituents on aromatic aldehydes that react with indoles can impact reaction outcomes, with bulky groups potentially leading to lower yields due to steric hindrance. rsc.org The strategic placement of various functional groups is a key tactic in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. nih.gov

Importance of the N-Propyl Moiety in Influencing Bioactivity, as observed in N-propylindole derivatives

The substituent at the N-1 position of the indoline (B122111) ring is a critical determinant of biological activity. The N-propyl group, in particular, has been identified as a key moiety for enhancing the bioactivity of certain indole and indoline derivatives.

A notable study focused on designing pro-apoptotic agents by creating hybrids of indole and 3-hydrazinoindolin-2-one scaffolds. Within the series of synthesized compounds, the N-propylindole derivatives consistently emerged as the most potent cytotoxic agents against the MCF-7 breast cancer cell line. researchgate.net Specifically, one N-propylindole derivative (compound 6n in the study) not only showed a high inhibitory concentration (IC50 = 1.04 µM) but also significantly induced apoptosis. researchgate.net Further research on spirothiazolidinone derivatives also highlighted the effectiveness of a methyl or propyl group at a specific ring position, leading to potent antimycobacterial activity. mdpi.com This recurring observation underscores the strategic importance of incorporating an N-propyl group to confer or enhance specific therapeutic activities.

SAR Related to Indoline-3-carbaldehyde Derivatives in Medicinal Chemistry Research

The structure-activity relationship (SAR) of indoline-3-carbaldehyde derivatives is a cornerstone of medicinal chemistry research, providing a roadmap for the synthesis of novel therapeutic agents with tailored biological profiles.

Design and Synthesis of Indole-Indolin-2-one Hybrids and their Structure-Activity Profiles

The molecular hybridization of indole and indolin-2-one (isatin) cores has yielded compounds with significant therapeutic potential, particularly in oncology and for CNS disorders. The indolin-2-one scaffold is considered a "privileged" structure in medicinal chemistry because it can bind to the hinge region of the ATP active pocket in key enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.net

The synthesis of these hybrids often involves the condensation of isatin (B1672199) or its derivatives with indole-based precursors. For example, new 1-N-substituted amino methyl-3-(3-phenyl quinazolin-4-one methylene-2-yl) indolin-2-ones were synthesized and evaluated for CNS activity, with most compounds demonstrating a depressive effect on the central nervous system. globalresearchonline.net Another study detailed the design of 3-[3-(aminopropyl)-4,5,6,7-tetrahydro-1H-indol-2-ylmethylene]-1,3-dihydro-indole-2-ones as potent and selective inhibitors of Src and Yes tyrosine kinases, which are implicated in cancer progression. nih.gov The SAR of these hybrids is thoroughly investigated to optimize their cytotoxic and kinase inhibitory profiles. researchgate.net

Below is a table summarizing the structure-activity profiles of selected indole-indolin-2-one hybrids.

Hybrid ScaffoldTarget/ActivityKey Structural Features & SAR Insights
1-N-substituted amino methyl-3-(3-phenyl quinazolin-4-one methylene-2-yl) indolin-2-onesCNS DepressionVaried substitutions on the isatin nitrogen led to differences in CNS depressant effects. globalresearchonline.net
3-[3-(aminopropyl)-4,5,6,7-tetrahydro-1H-indol-2-ylmethylene]-1,3-dihydro-indole-2-onesSrc and Yes Tyrosine Kinase InhibitionThe aminopropyl tetrahydroindole moiety was crucial for potent and selective inhibition. nih.gov
[(3-indolylmethylene)hydrazono]indolin-2-onesApoptotic Antiproliferative AgentsThe N-propylindole derivatives were found to be the most active against MCF-7 cancer cells. researchgate.net

General Principles of Indoline-based Compounds as CNS-active molecules and other therapeutic agents

The indole nucleus is a fundamental component of many neuroactive molecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin. hilarispublisher.com This has made the indoline scaffold a prime target for the development of agents active on the central nervous system (CNS). Synthetic indole derivatives have been successfully developed as treatments for a range of CNS disorders. researchgate.net For example, some derivatives are used as antipsychotics, while others function as dopamine (B1211576) antagonists for gastrointestinal issues. researchgate.net The versatility of the indole core allows it to interact with various receptors and enzymes within the CNS. researchgate.netresearchgate.net

Beyond the CNS, indoline-based compounds have demonstrated a broad spectrum of therapeutic activities. They are the basis for potent anti-inflammatory drugs like Indomethacin, antihypertensive agents like Reserpine (B192253), and anticancer drugs like Vincristine. mdpi.comresearchgate.net The structural flexibility of the indoline ring system enables chemists to design molecules targeting a wide array of biological pathways. researchgate.netresearchgate.net

Influence of Structural Modifications on Biological Activities

Minor structural modifications to the indoline-3-carbaldehyde scaffold can lead to dramatic shifts in biological function, enabling the fine-tuning of compounds for specific therapeutic applications such as inducing apoptosis, combating microbes, or inhibiting enzymes.

Apoptotic Effects: Strategic modifications have produced potent pro-apoptotic agents. As previously mentioned, hybrid molecules combining indole and 3-hydrazinoindolin-2-one scaffolds, particularly those with an N-propyl substitution on the indole, have shown significant activity in inducing apoptosis in breast cancer cells. researchgate.net These compounds were found to trigger cell death by increasing the generation of reactive oxygen species (ROS) and modulating the expression of key apoptosis-regulating proteins like caspases and members of the Bcl-2 family. researchgate.net Furthermore, derivatives of isatin (indoline-2,3-dione) have been specifically designed as inhibitors of caspases, the key executioner enzymes in the apoptotic cascade. nih.gov

Antimicrobial Activity: The indoline framework is a valuable scaffold for developing new antimicrobial agents. Schiff base derivatives, synthesized from the condensation of indole-3-carboxaldehyde (B46971) with various amino acids and aminophenols, have demonstrated activity against a range of bacteria and fungi, including Bacillus subtilis, Staphylococcus aureus, and Aspergillus niger. nih.gov Other research has shown that N-methylsulfonylindole derivatives can exhibit selective antibacterial activity against Gram-negative bacteria. nih.gov The introduction of moieties like thiazolidinone to the indole core has also been reported to enhance antimicrobial potency. nih.gov

Enzyme Inhibitory Effects: Indoline derivatives are prominent as enzyme inhibitors. They have been successfully designed to target cyclooxygenase (COX) enzymes, which are central to the inflammatory process. mdpi.comnih.gov Specific substitutions can lead to selective inhibition of COX-2, offering anti-inflammatory benefits with a reduced risk of gastrointestinal side effects. mdpi.com In other therapeutic areas, substituted indolin-2-ones have been identified as potent inhibitors of α-amylase and α-glucosidase, making them potential leads for antidiabetic agents. tandfonline.com The ability to inhibit non-receptor tyrosine kinases like Src and Yes further highlights their potential in anticancer therapy. nih.gov

The following table details the influence of structural modifications on various biological activities.

Biological ActivityCore Scaffold ModificationResulting Effect
Apoptosis Hybridization of N-propylindole with 3-hydrazinoindolin-2-oneInduction of apoptosis in MCF-7 cancer cells via ROS generation and caspase modulation. researchgate.net
Antimicrobial Condensation of indole-3-carboxaldehyde with amino acids (Schiff bases)Activity against various bacteria (B. subtilis, S. aureus) and fungi (A. niger). nih.gov
Enzyme Inhibition Hydrazide substitution on 2-(5-methoxy-2-methyl-1H-indol-3-yl)aceto-hydrazideSelective COX-2 inhibition, providing anti-inflammatory action with gastric sparing activity. mdpi.com
Enzyme Inhibition Substituted indolin-2-onesPotent inhibition of α-glucosidase, identifying lead molecules for antidiabetic agents. tandfonline.com

Applications of 1 Propylindoline 3 Carbaldehyde As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Heterocyclic Compounds

The aldehyde functionality of 1-propylindoline-3-carbaldehyde serves as a key handle for the construction of a wide array of complex heterocyclic compounds. The reactivity of the aldehyde group allows for its participation in various carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental to the assembly of intricate molecular architectures. researchgate.net

The strategic positioning of the carbaldehyde group on the indoline (B122111) scaffold makes this compound a valuable precursor for the synthesis of fused heterocyclic systems. Through intramolecular cyclization reactions or multicomponent reactions, new rings can be annulated onto the indoline core. For instance, condensation of the aldehyde with a suitable binucleophilic species can lead to the formation of a new heterocyclic ring fused to the indoline nucleus.

One general approach involves the Knoevenagel condensation of the aldehyde with active methylene (B1212753) compounds, followed by an intramolecular cyclization. beilstein-journals.org This strategy can be envisioned to produce a variety of fused systems depending on the nature of the active methylene compound used. The reaction of 2-chloroquinoline-3-carbaldehydes with urea (B33335) or thiourea (B124793) to form fused pyrimido[4,5-b]quinolines demonstrates the potential of similar carbaldehydes in building fused systems. nih.gov While specific examples with this compound are not extensively documented, the underlying chemical principles suggest its utility in constructing novel fused heterocycles. beilstein-journals.orgrsc.org

Table 1: Potential Fused Ring Systems from this compound

Reactant(s)Potential Fused Ring SystemReaction Type
Malononitrile (B47326)Pyrano[2,3-b]indolineKnoevenagel condensation, cyclization
Ethyl cyanoacetatePyridino[2,3-b]indolineKnoevenagel condensation, cyclization
o-PhenylenediamineBenzodiazepino[2,3-b]indolineCondensation, cyclization
Hydrazine (B178648)Pyrazolo[3,4-b]indolineCondensation, cyclization

This table presents hypothetical reaction outcomes based on established synthetic methodologies for related aldehydes.

The indoline skeleton is a core structural motif in a vast number of natural products, particularly in the indole (B1671886) and indoline alkaloids, many of which exhibit significant biological activities. nih.govrsc.org this compound can serve as a key building block for the synthesis of analogs of these alkaloids. The aldehyde group provides a convenient point for chemical modification, allowing for the introduction of various substituents and functional groups to explore structure-activity relationships.

For example, the aldehyde can be converted into an imine and then reduced to an amine, which can be further functionalized. Alternatively, it can participate in reactions such as the Wittig or Horner-Wadsworth-Emmons reaction to introduce carbon-carbon double bonds, which can then be subjected to further transformations. The synthesis of various indole alkaloids often utilizes indole-3-carbaldehyde as a starting material, highlighting the importance of this functional group in the construction of these complex molecules. researchgate.netchemicalbook.com The N-propyl group in this compound can also mimic or modulate the activity of naturally occurring N-alkylated indole alkaloids.

Potential in the Development of Advanced Organic Materials

The unique electronic and structural features of the indoline scaffold suggest that this compound could be a valuable component in the design of advanced organic materials. The nitrogen atom and the aromatic portion of the indoline ring can impart specific electronic properties, while the aldehyde and N-propyl groups offer sites for polymerization or functionalization.

For instance, the aldehyde group can be used to synthesize polymers with conjugated backbones, which are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The N-propyl group can enhance the solubility and processability of these materials. While the direct application of this compound in materials science is an emerging area, the use of indole derivatives in the development of functional materials is well-established, suggesting a promising future for indoline-based counterparts.

Applications in Combinatorial Chemistry and Library Synthesis for Drug Discovery

Combinatorial chemistry is a powerful tool in drug discovery for the rapid synthesis of large numbers of diverse compounds for biological screening. nih.gov The structure of this compound makes it an excellent scaffold for combinatorial library synthesis. The aldehyde group is amenable to a wide range of reactions that can be performed in a parallel or automated fashion.

By reacting this compound with a diverse set of building blocks, a library of compounds with varying substituents can be generated. For example, reductive amination of the aldehyde with a library of primary and secondary amines would yield a library of 3-aminomethyl-1-propylindoline derivatives. Similarly, Wittig reactions with a library of phosphonium (B103445) ylides would produce a library of 3-vinyl-1-propylindoline derivatives. These libraries can then be screened for biological activity to identify new lead compounds for drug development. The synthesis of indole-based libraries for various therapeutic targets has been successfully demonstrated, providing a strong precedent for the use of indoline scaffolds in similar endeavors. acs.org

Table 2: Illustrative Combinatorial Library from this compound

Reagent TypeExample ReagentResulting Functional Group at C3
Primary AmineAniline-CH2-NH-Ph
Secondary AminePiperidine-CH2-N(CH2)5
HydrazinePhenylhydrazine-CH=N-NH-Ph
Wittig ReagentPh3P=CHCO2Et-CH=CH-CO2Et
Grignard ReagentMethylmagnesium bromide-CH(OH)-CH3

This table illustrates the diversity of functional groups that can be introduced at the C3 position through common reactions of the aldehyde group.

Development of Indoline-Based Scaffolds for Chemical Probes

Chemical probes are essential tools for studying biological processes in living systems. They are small molecules that can be used to selectively interact with and report on the presence or activity of a specific biomolecule. The indoline scaffold can serve as a robust framework for the design of chemical probes.

The aldehyde group of this compound is particularly useful in this context as it can be readily modified to incorporate a reporter group, such as a fluorophore, or a reactive group for covalent labeling of a target protein. For example, condensation with a fluorescently labeled hydrazine or amine would yield a fluorescent probe that could be used to visualize its distribution in cells. The synthesis of indole derivatives as DNA-binding agents and fluorescent probes has been reported, demonstrating the utility of this class of compounds in chemical biology. nih.gov The development of indoline-based probes, leveraging the reactivity of the 3-carbaldehyde, represents a promising avenue for creating new tools to investigate biological systems.

Future Directions and Emerging Research Areas Pertaining to 1 Propylindoline 3 Carbaldehyde

Development of Novel and Efficient Synthetic Methodologies for Accessing Indoline-3-carbaldehyde (B11922334) Derivatives

The development of novel and efficient synthetic methodologies for producing indoline-3-carbaldehyde derivatives is a significant area of ongoing research. Traditional methods like the Vilsmeier-Haack reaction are well-established for the formylation of indoles. ekb.eggoogle.com However, the focus is shifting towards more versatile and environmentally friendly approaches.

Recent advancements include one-pot, multi-component reactions that allow for the synthesis of complex spiro[indoline-3,3′-indolizine]s with high regio- and stereospecificity. nih.gov These methods utilize readily available starting materials and offer a direct route to diverse molecular architectures. nih.gov Another area of exploration is the use of different catalysts and reaction conditions to improve yields and simplify purification processes. For instance, the use of a Vilsmeier reagent prepared from anhydrous dimethylformamide and phosphorus oxychloride has been shown to be an effective method for synthesizing various indole-3-carboxaldehyde (B46971) compounds. google.com The development of such methods is crucial for generating libraries of indoline-3-carbaldehyde derivatives for screening and further development.

Advancements in Spectroscopic and Structural Characterization Techniques for Complex Indoline (B122111) Systems

The comprehensive characterization of complex indoline systems, including 1-propylindoline-3-carbaldehyde, relies on a combination of advanced spectroscopic and structural analysis techniques. Standard methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, alongside mass spectrometry, are fundamental for elucidating the molecular structure of these compounds. nih.govderpharmachemica.com

For more complex structures, X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. nih.gov This technique has been instrumental in confirming the structure of various indoline derivatives and understanding their intermolecular interactions. nih.govnih.gov Furthermore, advanced techniques like operando spectroscopy, which allows for the characterization of materials under actual operating conditions, are emerging as powerful tools. numberanalytics.com Techniques such as operando X-ray absorption spectroscopy (XAS) and infrared (IR) spectroscopy can provide real-time insights into the electronic and vibrational properties of indoline systems during chemical reactions. numberanalytics.com These advanced methods are crucial for a deeper understanding of the structure-property relationships in these complex molecules.

Integration of Advanced Computational Methods in Compound Design and Optimization

Advanced computational methods are becoming indispensable tools in the design and optimization of indoline-based compounds. nih.govfrontiersin.org These in silico approaches, which include molecular modeling, cheminformatics, and structure-based drug design (SBDD), allow researchers to predict the properties and potential biological activity of novel molecules before their synthesis. frontiersin.orgbeilstein-journals.org

By creating computational models, scientists can simulate the interaction of indoline derivatives with biological targets, helping to identify promising candidates for further investigation. nih.govbeilstein-journals.org For example, computational methods have been used to identify indole-based ligands that could inhibit the p53-MDM2 interaction, a key target in cancer therapy. nih.gov This integration of computational chemistry with traditional synthetic and biological approaches accelerates the discovery process, reduces costs, and enables the rational design of compounds with improved efficacy and selectivity. frontiersin.org The future of drug discovery and materials science will likely see an even greater reliance on these powerful computational tools. frontiersin.org

Exploration of New Chemical Transformations for Diversifying the Indoline-3-carbaldehyde Scaffold

The indoline-3-carbaldehyde scaffold serves as a versatile platform for the synthesis of a wide array of new chemical entities. nih.govresearchgate.netresearchgate.net Researchers are actively exploring novel chemical transformations to further diversify this core structure, leading to compounds with unique properties and potential applications.

Key strategies for diversification include modifications at various positions of the indole (B1671886) ring, such as alkylation, arylation, and halogenation. nih.govresearchgate.net The aldehyde group itself is a reactive handle that can be readily transformed through condensation reactions like the Aldol, Claisen, and Knoevenagel reactions. nih.govresearchgate.net Furthermore, molecular hybridization, which involves combining the indoline-3-carbaldehyde scaffold with other bioactive moieties like coumarins, chalcones, triazoles, and thiophenes, has proven to be a successful strategy for generating novel compounds with a broad range of biological activities. nih.govresearchgate.net These chemical transformations are essential for expanding the chemical space around the indoline-3-carbaldehyde core and unlocking its full potential. nih.gov

Potential for Derivatization in New Chemical Biology Applications

The derivatization of the indoline-3-carbaldehyde scaffold holds significant promise for new applications in chemical biology. The inherent reactivity of the aldehyde group makes it an ideal starting point for creating probes and tools to study biological processes. nih.gov

One key application is in the synthesis of Schiff bases, which can act as ligands for various biological targets. nih.gov The indole nucleus itself is a privileged scaffold in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications. nih.govresearchgate.net By strategically modifying the this compound structure, researchers can design molecules with specific biological activities. For instance, indole derivatives have been designed as inhibitors of HIV gp41, a key protein in the viral entry process. nih.gov The ability to easily introduce different functional groups onto the indoline scaffold allows for the fine-tuning of a compound's properties, making it a valuable tool for developing new chemical biology probes and potential therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.